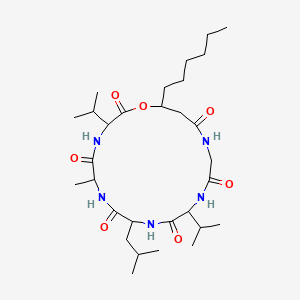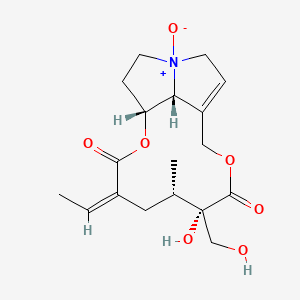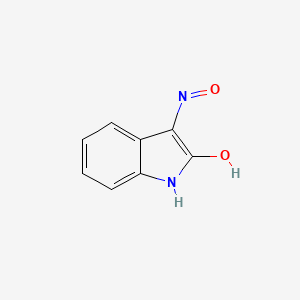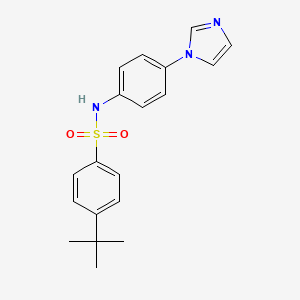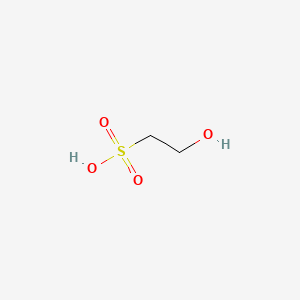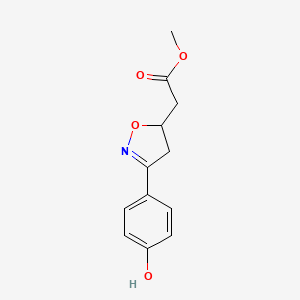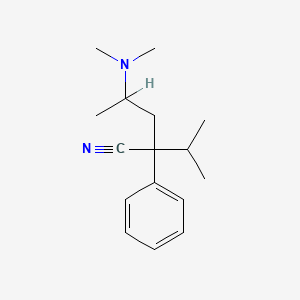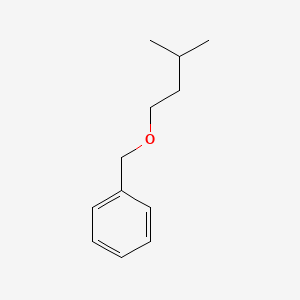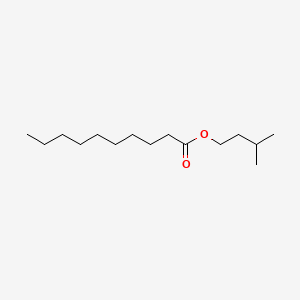
异丙威
概述
描述
科学研究应用
Isoprocarb has several scientific research applications, including:
Pesticide Residue Analysis: Used as a standard in analytical methods to detect and quantify pesticide residues in environmental samples.
Biosensor Development: Employed in the development of biosensors for detecting acetylcholinesterase inhibitors.
Insecticide Resistance Studies: Used to study the mechanisms of insecticide resistance in various pests.
作用机制
Target of Action
Isoprocarb is primarily an Acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . By inhibiting this enzyme, Isoprocarb prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter.
Mode of Action
Isoprocarb, like other carbamate insecticides, works by inhibiting the action of acetylcholinesterase . This inhibition prevents the normal breakdown of acetylcholine, leading to an excess of this neurotransmitter. The excess acetylcholine can then overstimulate the nervous system, causing a range of symptoms from twitching and paralysis to respiratory failure .
Biochemical Pathways
The primary biochemical pathway affected by Isoprocarb is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. When Isoprocarb inhibits acetylcholinesterase, it disrupts this pathway by preventing the breakdown of acetylcholine. This disruption leads to an overstimulation of the nervous system .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in urine . The bioavailability of Isoprocarb would be influenced by these factors, as well as by its formulation and the route of exposure.
Result of Action
The primary result of Isoprocarb’s action is neurotoxicity . By inhibiting acetylcholinesterase and disrupting the cholinergic pathway, Isoprocarb can cause a range of neurological symptoms. In insects, this can lead to paralysis and death, making Isoprocarb an effective insecticide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Isoprocarb. For instance, the presence of Isoprocarb in different water samples can be detected using a biosensor system based on the enzymatic inhibition of acetylcholinesterase by Isoprocarb . Moreover, the degradation behavior of Isoprocarb can vary between greenhouse and field conditions . Understanding these environmental influences is crucial for the effective and safe use of Isoprocarb.
生化分析
Biochemical Properties
Isoprocarb plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for breaking down the neurotransmitter acetylcholine into choline and acetic acid . By inhibiting AChE, isoprocarb causes an accumulation of acetylcholine at synaptic junctions, leading to continuous nerve impulse transmission and eventual paralysis of the pest . The interaction between isoprocarb and AChE is characterized by the formation of a carbamylated enzyme complex, which is more stable than the acetylated enzyme complex formed by acetylcholine .
Cellular Effects
Isoprocarb has been shown to induce acute toxicity in various cell types. In developing zebrafish embryos, isoprocarb exposure leads to vascular malformations and increased apoptosis, indicating its potential to disrupt normal cellular development . The compound also affects cellular metabolism by inhibiting AChE, which is essential for normal nerve function. This inhibition disrupts cell signaling pathways and can lead to altered gene expression and metabolic imbalances .
Molecular Mechanism
At the molecular level, isoprocarb exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of AChE, forming a stable carbamylated enzyme complex that prevents the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron and resulting in paralysis and death of the pest . Additionally, isoprocarb has been shown to interact with carboxylesterase enzymes, contributing to its detoxification and resistance mechanisms in certain pests .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoprocarb can vary over time. The compound is relatively stable under standard conditions, but its efficacy can decrease due to environmental factors such as temperature and pH . Long-term exposure to isoprocarb has been associated with chronic toxicity in various organisms, including neurotoxic effects and disruptions in normal cellular functions . Studies have shown that isoprocarb can degrade over time, leading to the formation of less active or inactive metabolites .
Dosage Effects in Animal Models
The effects of isoprocarb vary with different dosages in animal models. At low doses, the compound can effectively control pest populations without causing significant harm to non-target organisms . At higher doses, isoprocarb can induce toxic effects, including neurotoxicity, reproductive toxicity, and developmental abnormalities . In zebrafish embryos, for example, higher concentrations of isoprocarb have been shown to cause increased apoptosis and vascular malformations .
Metabolic Pathways
Isoprocarb is metabolized primarily through hydrolysis and oxidation pathways. The compound is hydrolyzed by carboxylesterase enzymes to form 2-isopropylphenol and methylcarbamic acid . These metabolites can further undergo oxidation and conjugation reactions, leading to their eventual excretion from the body . The metabolic pathways of isoprocarb involve various enzymes, including cytochrome P450 monooxygenases, which play a role in its detoxification and elimination .
Transport and Distribution
Within cells and tissues, isoprocarb is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . Isoprocarb has been shown to accumulate in the nervous system, where it exerts its toxic effects by inhibiting acetylcholinesterase .
Subcellular Localization
Isoprocarb is primarily localized in the cytoplasm and the synaptic cleft of neurons, where it interacts with acetylcholinesterase . The compound’s activity is influenced by its subcellular localization, as it needs to reach the active site of AChE to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing isoprocarb to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
Isoprocarb can be synthesized through the reaction of 2-isopropylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester . The process involves the following steps:
Preparation of 2-isopropylphenol: This compound is synthesized from cumene via oxidation and subsequent acid-catalyzed rearrangement.
Reaction with methyl isocyanate: 2-isopropylphenol is reacted with methyl isocyanate in the presence of a catalyst to form isoprocarb.
Industrial Production Methods
Industrial production of isoprocarb involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes:
Raw Material Preparation: Ensuring high purity of 2-isopropylphenol and methyl isocyanate.
Reaction Optimization: Using catalysts and controlled reaction conditions to maximize yield.
Purification: Removing impurities through distillation or recrystallization to obtain pure isoprocarb.
化学反应分析
Types of Reactions
Isoprocarb undergoes several types of chemical reactions, including:
Hydrolysis: Isoprocarb can hydrolyze in the presence of water, leading to the formation of 2-isopropylphenol and methylamine.
Oxidation: It can be oxidized to form various degradation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis Products: 2-isopropylphenol and methylamine.
Oxidation Products: Various degradation products depending on the specific oxidizing agent and conditions used.
相似化合物的比较
Isoprocarb belongs to the carbamate class of insecticides, which also includes compounds such as carbaryl, aldicarb, and methomyl . Compared to these compounds, isoprocarb has a unique structure with an isopropyl group attached to the phenyl ring, which influences its insecticidal activity and selectivity .
Similar Compounds
Carbaryl: Another carbamate insecticide used for controlling a wide range of pests.
Aldicarb: Known for its high toxicity and effectiveness against soil-dwelling pests.
Methomyl: A broad-spectrum insecticide with quick action against various pests.
Isoprocarb’s unique structure and mode of action make it a valuable tool in integrated pest management programs, offering an alternative to other carbamate insecticides with different resistance profiles and environmental impacts .
属性
IUPAC Name |
(2-propan-2-ylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJMKIUCUGGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042072 | |
| Record name | Isoprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 25 °C | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2631-40-5 | |
| Record name | Isoprocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprocarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprocarb | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoprocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprocarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714I55QH9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 93 °C | |
| Record name | 2-Isopropylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of isoprocarb?
A1: Isoprocarb, a carbamate insecticide, acts by inhibiting the enzyme acetylcholinesterase (AChE). [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, isoprocarb causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death in target insects.
Q2: How does isoprocarb affect non-target organisms like fish?
A2: Similar to its effect on insects, isoprocarb can inhibit AChE activity in fish, leading to neurotoxicity. [] Studies in zebrafish embryos have shown that isoprocarb exposure can cause developmental abnormalities, including vascular malformation and cardiac defects. []
Q3: What is the molecular formula and weight of isoprocarb?
A3: The molecular formula of isoprocarb is C12H17NO2, and its molecular weight is 207.27 g/mol.
Q4: Are there any spectroscopic data available for isoprocarb?
A4: Yes, several studies have utilized spectroscopic techniques to analyze isoprocarb. UV-Vis, FTIR, and 1H-NMR have been used to characterize isoprocarb and its metabolites. [, , ] Fluorescence spectrometry has also been employed for the detection and quantification of isoprocarb in various matrices. []
Q5: How stable is isoprocarb under different storage conditions?
A5: Research indicates that isoprocarb concentrations decrease over time, particularly under unsterilized conditions. [] This suggests potential degradation pathways that may be influenced by environmental factors like microbial activity.
Q6: Have there been any computational studies conducted on isoprocarb?
A7: Yes, quantitative structure-activity relationship (QSAR) studies have been performed on isoprocarb to estimate its toxicity. The US Environmental Protection Agency's TEST software was used to determine LC50 and LD50 values, concluding that isoprocarb is more toxic than its hydrolysis product, o-cumenol. [] Additionally, molecular modeling and docking studies have provided insights into the interaction of isoprocarb with target enzymes like carboxylesterases. []
Q7: How does the structure of isoprocarb relate to its insecticidal activity?
A8: While specific SAR studies focused solely on isoprocarb modifications are limited in the provided research, it's known that the carbamate moiety (-NHCOO-) is essential for AChE inhibition. Modifications to the aromatic ring or the carbamate group can influence the potency and selectivity of isoprocarb. [, ]
Q8: Are there specific formulations designed to enhance isoprocarb's stability or effectiveness?
A9: Yes, isoprocarb is often formulated as emulsifiable concentrates (EC), wettable powders (WP), or suspoemulsions for improved stability and application. [, , , ] These formulations are designed to enhance solubility, dispersion, and persistence in the environment.
Q9: What is the maximum residue limit (MRL) of isoprocarb in rice according to Chinese regulations?
A10: The MRL for isoprocarb in rice is set at 0.20 mg/kg in China. [] Field trials have demonstrated that the residue levels of isoprocarb in rice after application of isoprocarb formulations, following recommended dosages and pre-harvest intervals, are well below this MRL. [, ]
Q10: What is known about the metabolism of isoprocarb in organisms?
A11: Isoprocarb is primarily metabolized via hydrolysis of the o-aryl carbamate group by carboxylesterase enzymes. This reaction yields o-cumenol (2-isopropylphenol) as a major metabolite. [, ]
Q11: Has isoprocarb's efficacy been tested against specific insect pests?
A12: Numerous studies have confirmed the efficacy of isoprocarb against various insect pests, including rice planthopper (Nilaparvata lugens), sugarcane scale (Aulacaspis tegalensis), and beet armyworm (Spodoptera exigua). [, , , , , ]
Q12: What mechanisms contribute to isoprocarb resistance in insects?
A13: Enhanced carboxylesterase activity is a major mechanism of isoprocarb resistance. Studies have identified specific carboxylesterase genes, like RpCarE in Rhopalosiphum padi, that are overexpressed in resistant strains and contribute to isoprocarb detoxification. []
Q13: Does cross-resistance exist between isoprocarb and other insecticides?
A14: Yes, cross-resistance to other carbamate insecticides and even some organophosphates has been observed in isoprocarb-resistant insect strains. This cross-resistance is primarily attributed to enhanced esterase activity. []
Q14: What are the potential toxicological effects of isoprocarb?
A15: As an AChE inhibitor, isoprocarb can induce neurotoxic effects in both target and non-target organisms. [, ] Exposure to high doses can lead to adverse effects on the nervous, cardiovascular, and developmental systems.
Q15: What analytical methods are commonly employed to detect and quantify isoprocarb?
A15: Various analytical techniques are available for isoprocarb analysis. These include:
- Gas Chromatography (GC): GC coupled with detectors like Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) are widely used for isoprocarb residue analysis in various matrices, including rice, soil, and water. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection or mass spectrometry is employed for isoprocarb determination in food samples and biological matrices. [, , ]
- Chemiluminescence (CL): Flow injection analysis coupled with chemiluminescence detection offers a sensitive and rapid method for isoprocarb determination in water and rice samples. [, ]
Q16: What is the environmental fate of isoprocarb?
A17: Isoprocarb can persist in the environment, particularly in soil, and its degradation is influenced by factors like temperature, pH, and microbial activity. [, ] It can potentially contaminate water sources through runoff and leaching.
Q17: Are there any methods for removing isoprocarb from contaminated water?
A18: Yes, advanced oxidation processes, such as the electro-Fenton process, have proven effective in degrading and mineralizing isoprocarb in aqueous solutions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)
